molecular formula C6H8N2O2 B1346435 2,2'-Bis(2-oxazoline) CAS No. 36697-72-0

2,2'-Bis(2-oxazoline)

Cat. No. B1346435
CAS RN: 36697-72-0
M. Wt: 140.14 g/mol
InChI Key: KKKKCPPTESQGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bis(2-oxazoline) is a heterocyclic compound with the molecular formula C6H8N2O2 . It is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It is used in a variety of applications, mainly in the field of pharmaceuticals, industrial, natural product chemistry, and polymers .


Synthesis Analysis

The synthesis of 2,2’-Bis(2-oxazoline) is well established and generally proceeds via the cyclisation of a 2-amino alcohol with a number of suitable functional groups . In the case of bis(oxazoline)s, synthesis is most conveniently achieved by using bi-functional starting materials, allowing both rings to be produced at once . The synthesis of oxazoline rings is also still continuing .


Molecular Structure Analysis

The molecular structure of 2,2’-Bis(2-oxazoline) is characterized by two oxazoline rings. The average mass of the molecule is 140.140 Da and the mono-isotopic mass is 140.058578 Da .


Chemical Reactions Analysis

2,2’-Bis(2-oxazoline) is involved in a variety of chemical reactions. For instance, it can be used as a catalyst for the enantioselective hydrosilylation of ketones . It also forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .


Physical And Chemical Properties Analysis

2,2’-Bis(2-oxazoline) has a density of 1.5±0.1 g/cm3, a boiling point of 200.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It also has a flash point of 64.6±15.1 °C and an index of refraction of 1.640 .

Scientific Research Applications

Asymmetric Catalysis

2,2'-Bis(2-oxazoline) compounds, commonly referred to as bis(oxazolines), are utilized in asymmetric catalysis. They serve as ligands in various asymmetric reactions, demonstrating their versatility and importance in the field of chiral synthesis and asymmetric catalysis. Notably, bis(oxazolines) are used in synthesizing chiral catalysts for enantioselective reactions, highlighting their significance in producing chiral molecules with high enantiomeric excess (O'Reilly & Guiry, 2014).

Immobilization of Chiral Catalysts

Bis(oxazoline) ligands have attracted considerable interest for immobilization to create heterogeneous catalysts. This approach aims to combine the advantages of bis(oxazoline) ligands in homogeneous catalysis with the benefits of heterogeneous catalysis, such as ease of catalyst separation and potential recycling. Research has focused on various immobilization strategies, exploring their scope and limitations (Fraile, García, & Mayoral, 2008).

Polymer Support and Recycling

Polymer-supported bis(oxazoline)-copper complexes have been developed as catalysts in cyclopropanation reactions. These complexes demonstrate comparable or even superior performance to similar homogeneous systems. Additionally, these catalysts can be easily recovered and reused, indicating their potential in sustainable and cost-effective chemical processes (Burguete et al., 2000).

Application in Polymer Chain Extension

2,2′-Bis(2-oxazoline) has been employed as a chain extender in the processing of recycled poly(ethylene terephthalate) (PET). This application aims to counteract degradation phenomena in recycled PET, showing thecompound's relevance in enhancing the properties of recycled plastics. By increasing the melt viscosity and molecular weight of recycled PET, it aids in improving the material's mechanical and thermal properties, making it more suitable for various applications (Cardi et al., 1993).

Development of Hydrogels

Bis(oxazoline)-based hydrogels have been developed for potential medical applications. These hydrogels, created using different bis(oxazoline) crosslinkers, exhibit varying mechanical and swelling properties. Their low toxicity and ability to support cell viability and proliferation make them suitable for biomedical applications, such as tissue engineering and drug delivery systems (Zahoranová et al., 2016).

Epoxidation and Oxidation Catalysis

Bis(oxazoline)-based complexes have been applied in the epoxidation of alkenes and the oxidation of sulfides. These complexes demonstrate significant catalytic activity, highlighting their potential in the development of efficient and selective oxidation processes in organic chemistry (Javadi et al., 2015).

properties

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKKCPPTESQGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300634
Record name 2,2'-Bis(2-oxazoline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis(2-oxazoline)

CAS RN

36697-72-0
Record name 36697-72-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bis(2-oxazoline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bis(2-oxazoline)
Reactant of Route 2
2,2'-Bis(2-oxazoline)
Reactant of Route 3
2,2'-Bis(2-oxazoline)
Reactant of Route 4
Reactant of Route 4
2,2'-Bis(2-oxazoline)
Reactant of Route 5
2,2'-Bis(2-oxazoline)
Reactant of Route 6
Reactant of Route 6
2,2'-Bis(2-oxazoline)

Citations

For This Compound
459
Citations
N Cardi, R Po, G Giannotta, E Occhiello… - Journal of applied …, 1993 - Wiley Online Library
2,2′‐Bis(2‐oxazoline) was used as a chain extender during processing in a twin‐screw extruder with the aim of counteracting degradation phenomena in recycled poly(ethylene …
Number of citations: 157 onlinelibrary.wiley.com
J Kylmä, J Tuominen, A Helminen, J Seppälä - Polymer, 2001 - Elsevier
New l-lactic acid polymers were synthesised with the use of highly effective carboxyl and hydroxyl reactive chain extenders. The chain extending behaviour of 2,2′-bis(2-oxazoline) (…
Number of citations: 100 www.sciencedirect.com
T Tarvainen, T Karjalainen, M Malin… - Journal of controlled …, 2002 - Elsevier
The degradation rate of poly(lactic acid) (PLA) is typically modified by copolymerization of the glycolide with lactide. In the present study, the degradation rate of PDLLA was modified by …
Number of citations: 54 www.sciencedirect.com
A Zahoranová, Z Kroneková, M Zahoran… - Journal of Polymer …, 2016 - Wiley Online Library
A series of hydrogels from 2‐ethyl‐2‐oxazoline and three bis(2‐oxazoline) crosslinkers—1,4‐butylene‐2,2′‐bis(2‐oxazoline), 1,6‐hexamethylene‐2,2′‐bis(2‐oxazoline), and 1,8‐…
Number of citations: 31 onlinelibrary.wiley.com
H Inata, S Matsumura - Journal of Applied Polymer Science, 1987 - Wiley Online Library
Some properties of the polyesters treated with such an addition‐type chain extender as 2,2′‐bis(2‐oxazoline) (BOZ) have been investigated. The molecular size distribution and the …
Number of citations: 148 onlinelibrary.wiley.com
C Lu, T Chen, X Zhao, X Ren… - Journal of Polymer Science …, 2007 - Wiley Online Library
The chain‐extension behavior of 2,2′‐bis(2‐oxazoline) (BOZ) was studied to evaluate the coupling effect on polyamide‐6 (PA6) in a Haake Rheocord mixer and an extruder. The …
Number of citations: 38 onlinelibrary.wiley.com
CR Nascimento, C Azuma, R Bretas… - Journal of applied …, 2010 - Wiley Online Library
Conventional and chain extended‐modified solid‐state polymerization (SSP) of postconsumer poly(ethylene terephthalate) (PET) from beverage bottles was investigated. SSP was …
Number of citations: 51 onlinelibrary.wiley.com
T Tarvainen, T Karjalainen, M Malin, K Peräkorpi… - European journal of …, 2002 - Elsevier
In the present study, poly(ε-caprolactone) (PCL) was modified by introducing oxamide groups into PCL (PCL-O). The degradation (decrease in molecular weight) and erosion (weight …
Number of citations: 45 www.sciencedirect.com
I Muljajew, A Erlebach, C Weber, JR Buchheim… - Polymer …, 2020 - pubs.rsc.org
The step growth polyaddition of a variety of dicarboxylic acids and 2,2′-bis(2-oxazoline) enabled access to a library of polyesteramides (PEA) with different linker lengths or bulkiness. …
Number of citations: 10 pubs.rsc.org
A Douhi, A Fradet - Polymer Bulletin, 1996 - Springer
Block copolymers containing polyester and polyamide blocks have been prepared by the bulk reaction of the corresponding carboxy-terminated polymers with 2,2′-bis(2-oxazoline) or …
Number of citations: 25 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.